molecular formula C32H42N4O4S B1666216 N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide CAS No. 925243-19-2

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide

Cat. No.: B1666216
CAS No.: 925243-19-2
M. Wt: 578.8 g/mol
InChI Key: ZVULMJYRVAVKCP-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for AZD-3199 are not extensively detailed in publicly available sources. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of its core structure and subsequent functionalization . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, although specific details are proprietary to AstraZeneca.

Chemical Reactions Analysis

AZD-3199 undergoes various chemical reactions typical of beta-2 adrenergic receptor agonists. These include:

    Oxidation: The compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the compound’s functional groups.

    Substitution: AZD-3199 can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically the oxidized, reduced, or substituted derivatives of AZD-3199 .

Comparison with Similar Compounds

AZD-3199 is compared with other beta-2 adrenergic receptor agonists such as formoterol and salmeterol. While formoterol and salmeterol are long-acting beta-agonists, AZD-3199 is classified as an ultra-long-acting beta-agonist, offering a longer duration of bronchodilation . This extended duration of action makes AZD-3199 particularly advantageous for once-daily dosing, improving patient compliance and convenience .

Similar compounds include:

    Formoterol: A long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and COPD.

    Salmeterol: Another long-acting beta-2 adrenergic receptor agonist with similar applications.

    Indacaterol: An ultra-long-acting beta-2 adrenergic receptor agonist used for COPD management.

AZD-3199’s uniqueness lies in its ultra-long-acting profile, providing sustained bronchodilation with potentially fewer doses compared to other long-acting beta-agonists .

Properties

CAS No.

925243-19-2

Molecular Formula

C32H42N4O4S

Molecular Weight

578.8 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide

InChI

InChI=1S/C32H42N4O4S/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39)

InChI Key

ZVULMJYRVAVKCP-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-3199;  AZD 3199;  AZD3199.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide
Reactant of Route 4
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide

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